5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
Description
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a halogen-rich heterocyclic compound belonging to the pyrrolopyridine family. Its structure consists of a pyrrole ring fused to a pyridine ring at the [2,3-c] positions, with bromine, chlorine, and iodine substituents at positions 5, 7, and 3, respectively.
Properties
IUPAC Name |
5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIN2/c8-5-1-3-4(10)2-11-6(3)7(9)12-5/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXPLYILWAAZFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC2=C(N=C1Br)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223089 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1305325-15-8 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1305325-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine, 5-bromo-7-chloro-3-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction of the pyrrolo[2,3-c]pyridine core.
- Selective halogenation at the 3-, 5-, and 7-positions.
- Use of protecting groups to control regioselectivity during halogenation and cross-coupling reactions.
Stepwise Halogenation and Core Formation
A representative preparation method, adapted from closely related compounds such as 3-iodo-5-bromo-4,7-diazaindole and 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, involves the following key steps:
Step 1: Construction of the Pyrrolo[2,3-c]pyridine Core
- Starting from substituted aminopyridines or aminopyrazines, the heterocyclic ring system is formed via cyclization reactions.
- For example, 2-aminopyrazine undergoes bromination followed by cyclization with acetaldehyde in the presence of a strong base and N-heterocyclic carbene-palladium catalyst to form brominated diazaindole analogs.
Step 3: Iodination at the 3-Position
- Iodination is typically performed using N-iodosuccinimide (NIS) as a mild iodinating agent, which selectively introduces iodine at the 3-position of the pyrrolo[2,3-c]pyridine ring.
- Protection of the pyrrole nitrogen (e.g., tosylation) is often necessary to improve regioselectivity and yield during iodination and subsequent coupling reactions.
Detailed Preparation Protocol Example
A detailed synthetic route adapted from patent CN102627646A and literature is summarized below:
| Step | Reagents and Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | 2-Aminopyrazine + N-bromosuccinimide (NBS), DMSO, <15 °C | Bromination to 2-amino-3,5-dibromopyrazine | 87% yield; white/off-white crystals |
| 2 | 2-Amino-3,5-dibromopyrazine + acetaldehyde + potassium tert-butoxide + NHC-Pd catalyst | Cyclization to 5-bromo-4,7-diazaindole | High yield; short reaction time |
| 3 | 5-Bromo-4,7-diazaindole + N-iodosuccinimide (NIS) | Iodination to 3-iodo-5-bromo-4,7-diazaindole | Efficient iodination; regioselective |
| 4 | Selective chlorination (e.g., N-chlorosuccinimide) | Introduction of chlorine at 7-position | Requires optimization; mild conditions preferred |
This approach benefits from low-cost raw materials, short reaction sequences, and high overall yields. The product is easily purified by recrystallization or chromatography.
Research Findings and Analysis
Catalysts and Reaction Conditions
- The use of N-heterocyclic carbene-palladium (NHC-Pd) catalysts facilitates efficient cyclization and halogenation reactions with high selectivity and yield.
- Temperature control during halogenation steps is critical to avoid polyhalogenation or decomposition; reactions are typically performed at or below room temperature.
Protecting Group Strategies
Halogenation Selectivity
- Sequential halogenation is necessary to install bromine, chlorine, and iodine at distinct positions.
- Bromination is generally performed first due to the higher reactivity of the 5-position.
- Iodination with NIS is mild and selective for the 3-position.
- Chlorination at the 7-position requires careful reagent choice and reaction control to avoid affecting other halogen sites.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Purpose | Key Notes |
|---|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | DMSO, <15 °C | Install bromine at 5-position | High yield, controlled temperature |
| Cyclization | Acetaldehyde, K-tert-butoxide, NHC-Pd catalyst | Room temp to mild heating | Form pyrrolo[2,3-c]pyridine core | Efficient catalyst system |
| Iodination | N-Iodosuccinimide (NIS) | Room temp, mild solvent | Introduce iodine at 3-position | Requires N-protection for selectivity |
| Chlorination | N-Chlorosuccinimide (NCS) or Cl2 | Mild conditions | Chlorine at 7-position | Needs optimization for selectivity |
| Protection/Deprotection | Tosyl chloride, NaH, alkaline hydrolysis | Varies | Control regioselectivity | Essential for coupling reactions |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents can be used for halogen substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of advanced materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Effects
The positional arrangement of substituents and fusion sites in pyrrolopyridines significantly impacts their properties:
Positional Isomerism
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 757978-18-0):
Halogen Substitution Patterns
- 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5): Substituents: Bromine (5), chlorine (6). Molecular weight: 217.47 g/mol.
- 5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (CAS ADE001123):
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Halogen Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine | 347.88 | Br, Cl, I | Low (DMSO/THF) | ~3.5 |
| 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | 322.93 | Br, I | Moderate (DCM) | ~2.8 |
| 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | 217.47 | Br, Cl | Moderate (EtOAc) | ~2.1 |
Notes:
- The target compound’s multiple halogens increase molecular weight and lipophilicity, reducing aqueous solubility compared to non-iodinated analogs .
- Iodine’s polarizability enhances reactivity in Ullmann and Sonogashira couplings compared to bromine/chlorine .
Cross-Coupling Reactions
- This compound: Iodine at position 3 is highly reactive in Pd-catalyzed couplings (e.g., Sonogashira, Suzuki). Bromine and chlorine at positions 5 and 7 allow sequential functionalization .
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine :
Functional Group Compatibility
- N-Acylation and Reduction :
- Analog 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 183208-35-7) undergoes N-tosylation and Grignard additions, suggesting similar pathways for the target compound .
Biological Activity
5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS No. 1305325-15-8) is a compound belonging to the pyrrolo[2,3-c]pyridine family, which has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 357.37 g/mol. The compound features a bicyclic structure that is characteristic of many biologically active heterocycles.
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant antitumor properties. A study demonstrated that compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds derived from the pyrrolo framework showed moderate to high cytotoxicity against ovarian and breast cancer cells while maintaining low toxicity toward non-cancerous cells .
Antimicrobial Activity
The antimicrobial properties of pyrrolo derivatives have also been investigated extensively. In particular:
- Mycobacterium tuberculosis : Research indicated that certain pyrrolo derivatives possess activity against M. tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MIC) below 0.15 µM .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies:
- In vitro Studies : Compounds similar to this pyrrolo derivative were shown to inhibit pro-inflammatory cytokines in cell models, suggesting their utility in treating inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrrole and pyridine rings:
- Halogen Substituents : The presence of halogens such as bromine and chlorine enhances the lipophilicity and bioactivity of the compound.
- Amino Groups : Introduction of amino groups can significantly increase the binding affinity to biological targets.
Q & A
Q. What are the standard synthetic protocols for 5-Bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine, and what factors affect reaction efficiency?
The synthesis involves multi-step halogenation and cyclization strategies. Fischer indole cyclization in polyphosphoric acid constructs the pyrrolo[2,3-b]pyridine core, where reaction temperature and acid concentration critically influence cyclization efficiency . Subsequent halogenation (chlorination/iodination) requires controlled electrophilic conditions. For example, N-iodosuccinimide (NIS) in DMF at 0°C achieves selective iodination at position 3 (75% yield), while higher temperatures lead to di-iodinated byproducts . Purification via silica gel chromatography with heptane/ethyl acetate gradients isolates the target compound .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?
Key techniques include:
- ¹H NMR : Distinct aromatic proton signals between δ 8.0–8.4 ppm for pyridine and pyrrole rings, with NH protons appearing as broad singlets near δ 12.4 ppm .
- Mass spectrometry : Molecular ion peaks at m/z corresponding to the molecular weight (e.g., ~371.3 g/mol for C₇H₃BrClIN₂) with isotopic patterns reflecting bromine and chlorine .
- X-ray crystallography : SHELXL software is widely used for structural validation, with halogen atoms showing characteristic bond lengths (C-Br: ~1.90 Å; C-I: ~2.10 Å) .
Q. How does the halogen substitution pattern influence the compound's physicochemical properties?
Halogens at positions 3, 5, and 7 significantly alter:
- Lipophilicity : Iodine (3-position) increases logP compared to bromine or chlorine, affecting solubility .
- Electron-withdrawing effects : Chlorine at position 7 enhances electrophilic aromatic substitution reactivity, facilitating further functionalization .
- Crystal packing : Heavy halogens (Br, I) promote π-stacking interactions, as observed in X-ray structures of analogous derivatives .
Q. What are the common applications of pyrrolo[2,3-c]pyridine derivatives in pharmacological research?
These derivatives are explored as:
- Proton pump inhibitors : Substitutions at position 7 (e.g., Cl) enhance reversible binding to H⁺/K⁺-ATPase, as seen in patented compounds with IC₅₀ values < 1 μM .
- Kinase inhibitors : The iodinated scaffold serves as a core for targeting ATP-binding pockets in tyrosine kinases .
Advanced Research Questions
Q. What strategies can optimize regioselectivity during halogenation of pyrrolo[2,3-c]pyridine derivatives?
- Directed ortho-metalation : A Boc group at position 1 directs bromination to position 5 via lithiation intermediates .
- Electrophilic substitution control : Chlorination with SO₂Cl₂ in acetonitrile targets electron-rich positions (e.g., 7-Cl when 5-Br is present) .
- Temperature modulation : Iodination at 0°C improves 3-iodo selectivity from 60% to 85% .
Q. How can researchers resolve discrepancies in crystallographic data for halogenated pyrrolopyridines?
Q. How do halogen substitutions at positions 3, 5, and 7 impact binding affinity in SAR studies?
- Position 3 (iodine) : Enhances hydrophobic interactions in kinase binding pockets (e.g., 10-fold higher potency in JAK2 inhibition vs. non-iodinated analogs) .
- Position 5 (bromine) : Balances steric bulk and electronic effects, optimizing IC₅₀ values in proton pump inhibition (0.2–0.5 μM) .
- Position 7 (chlorine) : Reduces off-target effects by preventing metabolic oxidation at the pyrrole nitrogen .
Q. What are the limitations of current synthetic methods for introducing multiple halogens on this scaffold?
- Competitive halogenation : Simultaneous Br/Cl/I introduction risks cross-reactivity; sequential halogenation (Br → Cl → I) improves control .
- Acid sensitivity : Prolonged exposure to polyphosphoric acid during cyclization degrades the scaffold; reaction times < 6 hours are optimal .
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- DFT calculations : Model transition states for Suzuki-Miyaura couplings, identifying favorable Pd(0) coordination sites (e.g., iodine at position 3 enhances oxidative addition) .
- QSPR models : Correlate Hammett σ values of substituents with reaction yields (R² > 0.85 in aryl boronic acid couplings) .
Q. What experimental approaches analyze the stability of this compound under various storage conditions?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
